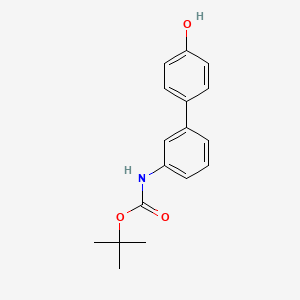

4-(3-BOC-Aminophenyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[3-(4-hydroxyphenyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-14-6-4-5-13(11-14)12-7-9-15(19)10-8-12/h4-11,19H,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVLITKIBPWKAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261958-25-1 | |

| Record name | Carbamic acid, N-(4′-hydroxy[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261958-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Biaryl Intermediate

An In-depth Technical Guide to 4-(3-BOC-Aminophenyl)phenol: A Core Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel therapeutics often hinges on the strategic design and synthesis of complex molecules. Intermediates that offer both a privileged core structure and versatile functional handles are invaluable assets in this endeavor. This compound, also known as tert-butyl (3-(4-hydroxyphenyl)phenyl)carbamate (CAS No. 1261958-25-1), has emerged as a significant building block for precisely these reasons.[1]

This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental properties, detail a robust synthetic protocol grounded in established catalytic methods, and illuminate its strategic applications as a bifunctional scaffold in the synthesis of advanced pharmaceutical candidates. The inherent value of this molecule lies in its biphenyl core, a recurring and effective motif in pharmacologically active compounds, combined with the orthogonally protected amine and a reactive phenol, allowing for sequential and controlled chemical modifications.[2]

Part 1: Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of a synthetic intermediate is critical for its effective use in multi-step synthesis, including reaction setup, purification, and storage.

Structural and Molecular Data

The structure of this compound features a biphenyl system where one ring is substituted with a phenolic hydroxyl group and the other with a tert-butoxycarbonyl (BOC) protected amine. This BOC group provides stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions, a cornerstone of its synthetic utility.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies. Researchers should adapt it based on laboratory-specific conditions and safety assessments.

Materials:

-

tert-butyl (3-bromophenyl)carbamate (1.0 eq)

-

(4-hydroxyphenyl)boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl (3-bromophenyl)carbamate (1.0 eq), (4-hydroxyphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is crucial to prevent the degradation of the palladium catalyst.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio). Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Reaction: Heat the reaction mixture to 90-100°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.

Part 3: Strategic Applications in Medicinal Chemistry

The synthetic value of this compound lies in the differential reactivity of its two functional groups. The BOC-protected amine is stable to many reaction conditions used to modify the phenol, while the phenol's acidity allows for its selective functionalization.

Orthogonal Functionalization Strategy

This molecule is an ideal substrate for building molecular complexity in a controlled, stepwise manner.

Sources

commercial availability of 4-(3-BOC-Aminophenyl)phenol

An In-depth Technical Guide to 4-(3-BOC-Aminophenyl)phenol for Advanced Research & Development

Abstract

This technical guide provides an in-depth analysis of this compound, a key building block in modern medicinal chemistry and drug discovery. The document details its chemical identity, commercial availability, and typical quality specifications for procurement. Furthermore, it offers expert insights into its primary applications, particularly as a versatile intermediate in the synthesis of complex pharmaceutical agents. A representative synthetic methodology via Suzuki-Miyaura cross-coupling is outlined, explaining the rationale behind the protocol. Finally, a standardized protocol for analytical characterization using High-Performance Liquid Chromatography (HPLC) is provided to ensure quality control and experimental reproducibility. This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for their R&D pipelines.

Chemical Identity and Core Properties

This compound, systematically named tert-butyl (3-(4-hydroxyphenyl)phenyl)carbamate, is a bifunctional organic molecule. It incorporates a biphenyl scaffold, a key feature in many biologically active compounds, with two critical, orthogonally protected functional groups: a phenol (hydroxyl group) and a tert-butoxycarbonyl (BOC) protected aniline (amino group). This structure makes it an exceptionally valuable intermediate. The BOC group provides a stable, acid-labile protecting group for the amine, allowing for selective reaction at the phenolic hydroxyl group.

Key Physicochemical Properties:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1261958-25-1 | [1][2] |

| Molecular Formula | C₁₇H₁₉NO₃ | [1] |

| Molecular Weight | 285.34 g/mol | [1] |

| Appearance | Typically an off-white to light-colored solid | General chemical knowledge |

| Storage | Sealed in a dry environment at room temperature |[1] |

Commercial Availability and Procurement

This compound is readily available for research and development purposes from several specialized chemical suppliers. Procurement in quantities ranging from grams to kilograms is feasible, supporting projects from initial screening to pilot-scale synthesis. When sourcing this material, it is critical to verify the purity specifications to ensure the reliability of subsequent experimental outcomes.

Representative Commercial Suppliers:

| Supplier | Purity Specification (Typical) | Availability |

|---|---|---|

| Sigma-Aldrich | ≥95% | Research quantities |

| BLD Pharm | ≥97% (or as specified by batch) | Research to bulk quantities[1] |

| Other Fine Chemical Vendors | Varies (typically ≥95%) | Custom synthesis and catalog availability |

Note: Availability and purity may vary. Researchers should always request a batch-specific Certificate of Analysis (CoA) before purchase.

Core Applications in Drug Discovery

The utility of this compound stems from its role as a versatile building block. The BOC-protected amine and the free phenol allow for sequential, directed chemical modifications.

-

Synthesis of Kinase Inhibitors: The biphenyl-phenol moiety is a common scaffold in various kinase inhibitors. The phenolic oxygen can be functionalized, for instance, through etherification, to introduce side chains that target the hinge region or other binding pockets of a kinase.

-

Development of PROTACs: In the field of targeted protein degradation, this molecule can serve as a precursor to warheads or linkers for Proteolysis Targeting Chimeras (PROTACs). After further modification, the phenolic group can be used as an attachment point for a linker connected to an E3 ligase-recruiting element.

-

General Medicinal Chemistry: The structure is a valuable starting point for creating libraries of compounds for high-throughput screening. The distinct reactivity of the two functional groups allows for diverse derivatization pathways.[3]

The logical workflow for utilizing this intermediate is depicted below.

Caption: Synthetic workflow using this compound.

Synthetic Overview: The Suzuki-Miyaura Coupling

From a retrosynthetic perspective, the most logical and industrially scalable method for preparing this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust way to form the central carbon-carbon bond of the biphenyl system.[4] The reaction involves coupling an aryl boronic acid (or ester) with an aryl halide, catalyzed by a palladium complex.

The preferred pathway involves coupling tert-butyl (3-bromophenyl)carbamate with (4-hydroxyphenyl)boronic acid. This route is often chosen because it introduces the necessary BOC protecting group at an early stage.

Sources

An In-depth Technical Guide to the Solubility of 4-(3-BOC-Aminophenyl)phenol in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(3-BOC-Aminophenyl)phenol (CAS 1261958-25-1), a key building block in medicinal chemistry and organic synthesis. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the molecule's physicochemical properties. We dissect the influence of its constituent functional groups—the phenolic hydroxyl, the BOC-protected amine, and the biphenyl core—on its interactions with various classes of organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of solubility, empowering researchers to generate reliable data for applications ranging from reaction optimization and purification to pre-formulation studies.

Introduction to this compound

This compound is a bifunctional organic molecule of significant interest in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its structure features a polar, acidic phenolic group and a lipophilic tert-butyloxycarbonyl (BOC) protected amine on a rigid biphenyl scaffold. This unique combination of functional groups presents both opportunities and challenges for the synthetic chemist.

Understanding the solubility of this compound is paramount for its effective utilization. Solubility dictates the choice of reaction media, influences reaction kinetics, is the cornerstone of purification techniques like crystallization, and serves as a critical parameter in the early stages of drug formulation. This guide provides researchers with the theoretical foundation and practical methodology to confidently assess and leverage the solubility profile of this compound.

Physicochemical Analysis and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible.[2] The structure of this compound contains distinct regions of varying polarity, leading to a nuanced solubility profile.

Molecular Structure Analysis

-

Phenolic Hydroxyl (-OH): This group is polar and can act as both a hydrogen bond donor and acceptor. It imparts a weakly acidic character, allowing for salt formation in the presence of a strong base.

-

BOC-Protected Amine (-NH-BOC): The amide-like linkage contains a hydrogen bond donor (N-H) and two acceptors (C=O oxygens). The bulky, nonpolar tert-butyl group provides significant steric hindrance and increases the molecule's lipophilicity.

-

Biphenyl Core: This large aromatic system is nonpolar and rigid, contributing significantly to the van der Waals forces and potentially engaging in π-π stacking interactions. It is the primary driver for solubility in less polar solvents and a limiting factor for solubility in highly polar solvents.

Predicted Interactions with Solvent Classes

The interplay of these functional groups allows us to predict the solubility behavior in common organic solvents.

Caption: Predicted intermolecular forces between this compound and solvent classes.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in any experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone | High to Very High | Strong hydrogen bond accepting capabilities and high polarity effectively solvate both the phenolic and BOC-amine groups.[3][4] |

| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding, but the large, nonpolar biphenyl core limits high solubility compared to smaller alcohols.[5][6] |

| Ethers | Tetrahydrofuran (THF) | Moderate to Low | THF can accept hydrogen bonds but has a lower polarity, offering a balance for dissolving both polar and nonpolar moieties. |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Intermediate polarity can solvate the molecule, but lacks strong hydrogen bonding capabilities. Often used in synthesis.[7] |

| Aromatic | Toluene | Low | The aromatic nature of toluene can interact favorably with the biphenyl core, but it is insufficient to overcome the polarity of the functional groups. |

| Alkanes | Hexane, Heptane | Insoluble | As nonpolar solvents, they cannot effectively solvate the polar hydroxyl and BOC-amine functional groups.[2] |

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical data. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent.[2]

Principle of the Method

An excess amount of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is measured.

Step-by-Step Protocol

-

Preparation: Add an excess of this compound to a series of vials, each containing a known volume of a different organic solvent. Causality Note: Using an excess ensures that the resulting solution is saturated, which is the definition of solubility at that temperature.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate equipped with a temperature-controlled bath (e.g., 25 °C). Agitate the mixtures for a minimum of 24 hours. Causality Note: A prolonged equilibration time is crucial to ensure the system reaches a true thermodynamic equilibrium, preventing an underestimation of solubility.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) and dispense the filtrate into a clean, pre-weighed vial. Causality Note: Filtration is a critical self-validating step to ensure that no microscopic solid particles are carried over, which would artificially inflate the measured concentration.

-

Solvent Evaporation: Accurately weigh the vial containing the filtrate. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved.

-

Calculation: Weigh the vial again to determine the mass of the dissolved solid. Solubility is calculated as:

-

Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of solvent sampled in mL)

-

Alternatively, using masses: Solubility ( g/100g solvent) = [(Mass of filtrate - Mass of vial) / (Mass of filtrate - Mass of dissolved solid - Mass of vial)] * 100

-

Caption: Experimental workflow for the shake-flask solubility determination method.

Practical Implications in Drug Development

-

Synthesis and Work-up: The predicted high solubility in polar aprotic solvents like DMF or acetone suggests they are good candidates for reaction media. Conversely, the low solubility in nonpolar solvents like heptane makes them excellent anti-solvents for precipitating the product during purification. The acidic nature of the phenol allows for extractive work-up; the compound will move into an aqueous basic phase (e.g., 5% NaOH), leaving non-acidic impurities in the organic layer.[8][9]

-

Purification: The moderate solubility in alcohols and chlorinated solvents suggests these are prime candidates for developing recrystallization protocols. A successful recrystallization requires a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

-

Formulation: For pre-formulation, understanding the solubility in pharmaceutically acceptable solvents is key.[7] The data generated using the protocol above provides foundational knowledge for developing liquid formulations or for dissolution testing of solid dosage forms.

Conclusion

References

- Source: vertexaisearch.cloud.google.

- Title: Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species - PMC - NIH Source: National Institutes of Health URL

- Title: Procedure For Determining Solubility of Organic Compounds Source: Scribd URL

- Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Unknown URL

- Title: Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts Source: ACS Omega URL

- Title: How To Determine Solubility Of Organic Compounds?

- Source: wisdomlib.

- Title: Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants Source: PubMed Central URL

- Title: The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species)

- Source: Cengage Learning (adapted)

- Title: 4-Aminophenol Source: Wikipedia URL

- Title: 4-Aminophenol | C6H7NO Source: PubChem URL

- Title: 4-(3-BOC-Aminophenyl)

Sources

- 1. 1261958-25-1|this compound|BLD Pharm [bldpharm.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 4. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Stability and Storage of 4-(3-BOC-Aminophenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Critical Nature of 4-(3-BOC-Aminophenyl)phenol Stability

This compound, a bifunctional molecule incorporating a tert-butyloxycarbonyl (BOC) protected amine and a phenolic hydroxyl group, is a valuable intermediate in pharmaceutical synthesis. Its unique structure allows for selective chemical modifications, making it a key building block in the development of novel therapeutics. However, the very features that make this compound synthetically useful also render it susceptible to specific degradation pathways. Ensuring the chemical integrity of this compound through appropriate storage and handling is paramount to the success and reproducibility of research and development endeavors.

This technical guide provides a comprehensive overview of the stability profile of this compound, delving into its potential degradation mechanisms, recommended storage conditions, and analytical methodologies for purity assessment. By understanding the chemical liabilities of this molecule, researchers can implement strategies to mitigate degradation, thereby ensuring the quality and reliability of their starting materials and the ultimate success of their synthetic campaigns.

Chemical Stability Profile: A Tale of Two Functional Groups

The stability of this compound is intrinsically linked to the chemical properties of its two key functional groups: the BOC-protected amine and the phenol.

The BOC-Protected Amine: A Guardian Against Basicity, A Target for Acidity

The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for amines in organic synthesis due to its general stability under basic and nucleophilic conditions.[1] This stability, however, is contrasted by its lability in the presence of acid.[2] Deprotection is typically achieved under acidic conditions, proceeding through the formation of a stable tert-butyl cation.[2]

Key Stability Considerations for the BOC Group:

-

Acid Sensitivity: Exposure to acidic environments, even mild ones, can lead to the cleavage of the BOC group, yielding the free amine, 3-(4-hydroxyphenyl)aniline, isobutylene, and carbon dioxide. This degradation is often irreversible and can lead to the formation of impurities that may interfere with subsequent reactions.

-

Thermal Lability: While generally stable at moderate temperatures, prolonged exposure to high temperatures (above 100-150°C) can induce thermal decomposition of the BOC group, again resulting in the free amine.[3]

The Phenolic Moiety: A Target for Oxidation

The phenolic hydroxyl group is susceptible to oxidation, a process that can be initiated by exposure to air (oxygen), light, and trace metal impurities.[4] This oxidative degradation can lead to the formation of colored impurities, primarily quinone and quinone-imine type structures, which can significantly impact the purity and appearance of the material.

Key Stability Considerations for the Phenol Group:

-

Oxidative Degradation: In the presence of oxygen, the phenol can be oxidized to a phenoxyl radical, which can then undergo further reactions to form colored quinoidal species. This process can be accelerated by light and heat.

-

pH Sensitivity: The stability of phenolic compounds can be pH-dependent.[5][6] In alkaline conditions, the formation of the phenoxide ion can increase the susceptibility to oxidation.

Potential Degradation Pathways of this compound

The bifunctional nature of this compound gives rise to several potential degradation pathways that can occur independently or in concert.

Figure 1: Potential degradation pathways for this compound.

Recommended Storage and Handling Procedures

Based on the chemical liabilities of this compound, the following storage and handling procedures are recommended to maintain its integrity:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, consider temperatures at or below -20°C. | Lower temperatures slow down the rates of both potential acid-catalyzed hydrolysis and oxidative degradation. The mention of "cold-chain transportation" by some suppliers suggests that temperature control during transit is crucial to prevent degradation before the product reaches the end-user. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen, thereby inhibiting oxidative degradation of the phenolic moiety. |

| Light | Protect from light by storing in an amber vial or in a dark location. | Light can provide the energy to initiate photo-oxidative degradation pathways. |

| Moisture | Store in a tightly sealed container in a dry environment. | Prevents the ingress of moisture, which could contain dissolved acidic or basic impurities that can catalyze degradation. |

| pH | Avoid contact with acidic or basic substances. | The BOC group is labile to acid, and the phenol group's susceptibility to oxidation can be enhanced in basic conditions. |

Analytical Methods for Purity Assessment and Stability Testing

To ensure the quality of this compound, robust analytical methods are essential for purity determination and the detection of potential degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and quantifying any degradation products.

A General-Purpose HPLC Method:

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a suitable starting point.[7]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at pH 6.3) and acetonitrile is often effective.[7]

-

Detection: UV detection at a wavelength where both the parent compound and potential impurities have significant absorbance (e.g., 225 nm) is recommended.[7]

-

Forced Degradation Studies: To develop a stability-indicating method, forced degradation studies should be performed. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The HPLC method should then be optimized to resolve the parent peak from all significant degradation product peaks.

Figure 2: Workflow for a forced degradation study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation of this compound and its degradation products.

-

¹H NMR: Can be used to monitor the disappearance of the parent compound's signals and the appearance of new signals corresponding to degradation products. For example, the loss of the characteristic tert-butyl signal of the BOC group would indicate deprotection.

-

¹³C NMR: Provides complementary structural information.

-

2D NMR Techniques (COSY, HSQC, HMBC): Can be employed for the unambiguous structural assignment of unknown degradation products.[8]

Conclusion: A Proactive Approach to Ensuring Compound Integrity

The stability of this compound is a critical factor that can significantly impact the outcomes of research and drug development projects. By understanding its inherent chemical liabilities—namely the acid-sensitivity of the BOC group and the oxidative susceptibility of the phenol moiety—scientists can implement appropriate storage and handling protocols to preserve its purity and integrity. The use of robust analytical methods, such as stability-indicating HPLC and NMR spectroscopy, is essential for monitoring the quality of this key synthetic intermediate. A proactive and informed approach to the stability and storage of this compound will ultimately contribute to more reliable and reproducible scientific results.

References

-

Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]

-

MDPI. (2021). Environment-Friendly Catalytic Mineralization of Phenol and Chlorophenols with Cu- and Fe- Tetrakis(4-aminophenyl)-porphyrin—Silica Hybrid Aerogels. Molecules, 26(15), 4487. [Link]

-

Schiavi, M., Serafini, S., Italia, A., Villa, M., Fronza, G., & Selva, A. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812–814. [Link]

-

ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]

-

ResearchGate. (2016). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?[Link]

-

ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?[Link]

-

SciRP.org. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7(1), 18-28. [Link]

-

ResearchGate. (2015). Thermal Stability Study of 4-tert-Butylphenol. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

VCU Scholars Compass. (2021). Validation of the 4-Aminophenol Chemical Test and Analytical Testing Scheme to Distinguish Marijuana and Hemp. [Link]

-

ResearchGate. (1987). Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. [Link]

-

PubMed. (2007). Biological stability of polyurethane modified with covalent attachment of di-tert-butyl-phenol. Journal of Biomedical Materials Research Part A, 82(4), 849-857. [Link]

-

ResearchGate. (2019). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Thermal Methods. [Link]

-

ResearchGate. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]

-

ResearchGate. (2021). Reaction pathway for BOC amine formation under mild reaction conditions. [Link]

-

ResearchGate. (2009). The effect of pH on the adsorption of phenol and chlorophenols onto natural zeolite. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]

-

MDPI. (2022). Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. Journal of Fungi, 8(10), 1056. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

-

ResearchGate. (2016). EFFECT OF TEMPERATURE AND PH ON PHENOL BIODEGRADATION BY A NEWLY IDENTIFIED SERRATIA SP. AQ5-03. [Link]

-

MDPI. (2023). Suitability of Short- and Long-Term Storage of Volatile Organic Compounds Samples in Syringe-Based Containers: A Comparison Study. Chemosensors, 11(8), 434. [Link]

-

ResearchGate. (2020). 1 H-NMR spectrum of the purified 4-aminophenol. [Link]

-

ResearchGate. (2014). Study on Thermal Degradation of Phenolic Resin. [Link]

-

NIH. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(12), 949. [Link]

-

PubMed Central. (2016). Packaging methods and storage duration affect essential oil content and composition of lemon verbena (Lippia citriodora Kunth.). Food Science & Nutrition, 4(6), 843–850. [Link]

-

PubMed. (2025). Stability of Ternary Drug-Drug-Drug Coamorphous Systems Obtained Through Mechanochemistry. Pharmaceutics, 17(1), 92. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). [Link]

-

BIOFOUNT. (n.d.). 1261958-25-1|this compound. [Link]

-

Pharmaffiliates. (n.d.). CAS NO : 6358-03-8 | Chemical Name : 4-((4-aminophenyl)amino)phenol. [Link]

-

MDPI. (2019). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 24(5), 884. [Link]

-

ACS Publications. (2022). Adsorption and Photocatalytic Properties of Tris(4-aminophenyl)amine-based Polyimide/Graphitic Carbon Nitride Composites for Organic Dye Removal. ACS Applied Polymer Materials, 4(9), 6529–6538. [Link]

-

Wikipedia. (n.d.). Hydrazine. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 4. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. gmpplastic.com [gmpplastic.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-(3-BOC-Aminophenyl)phenol

Foreword

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of molecular building blocks is paramount. 4-(3-BOC-Aminophenyl)phenol serves as a critical intermediate, prized for its bifunctional nature—a nucleophilic phenol and a protected aniline—allowing for sequential, controlled chemical modifications. The verification of its identity and purity, therefore, is the foundational step upon which all subsequent research is built.

This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As a readily available reagent, its comprehensive spectral data is often assumed but seldom collated and interpreted in a single, accessible resource. Here, we move beyond a simple data sheet. We will dissect the anticipated spectra, explaining the rationale behind the expected chemical shifts and absorption frequencies based on first principles and comparative data from analogous structures. This document is designed for the practicing researcher, offering not just data, but a framework for interpretation and validation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton and identify the electronic nature of each functional group.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides a wealth of information regarding the number of distinct proton environments, their electronic shielding, and their proximity to neighboring protons. For this compound, we can predict the key resonances by analyzing its constituent parts: the BOC-protected aminophenyl ring and the hydroxyphenyl ring.

The following diagram illustrates the distinct proton environments within the molecule. The analysis of the aromatic region, in particular, relies on understanding the electronic effects (donating/withdrawing) of the substituents on the chemical shifts of the ring protons.

Caption: Predicted proton environments in this compound.

| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Comparative Insights |

| Hₐ | -NH -BOC | ~6.4-6.8 | Broad Singlet (bs) | 1H | The carbamate N-H proton is typically a broad singlet due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding. Its chemical shift is similar to that seen in related BOC-protected anilines.[1] |

| Hₓ | -OH | ~4.8-5.2 | Broad Singlet (bs) | 1H | The phenolic proton resonance is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, it might appear around this region.[1] |

| Hₘ | Ar-H | ~7.3-7.5 | Doublet (d) | 2H | These protons are ortho to the hydroxyl group, which is an electron-donating group, but are part of a biphenyl system. They are expected to appear as a doublet due to coupling with Hₙ.[2] |

| Hₙ | Ar-H | ~6.8-7.0 | Doublet (d) | 2H | These protons are meta to the hydroxyl group. The -OH group's strong electron-donating effect shields these protons, shifting them upfield relative to benzene (7.34 ppm). They appear as a doublet from coupling to Hₘ.[2] |

| Ar-H | Ar-H | ~7.1-7.6 | Multiplet (m) | 4H | The four protons on the 3-aminophenyl ring exhibit a more complex splitting pattern due to their varied electronic environments and coupling with each other. They would appear as a complex multiplet in this region. |

| Hₑ | -C(CH ₃)₃ | ~1.5 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a strong singlet. This is a highly characteristic signal for the BOC protecting group.[1] |

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ will allow for clear observation of exchangeable -OH and -NH protons, whereas CDCl₃ is a standard for general organic characterization.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K) for 5-10 minutes.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse program. A spectral width of -2 to 12 ppm is typically sufficient.

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay (e.g., 1-2 seconds) to ensure full relaxation of the protons between pulses.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS or residual solvent peak.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state.

| Carbon Type | Predicted δ (ppm) | Rationale & Comparative Insights |

| C =O (BOC) | ~153 | The carbonyl carbon of the carbamate group is significantly deshielded and is a key identifier for the BOC group.[1] |

| C -O (Phenol) | ~155 | The carbon atom directly attached to the phenolic oxygen is deshielded due to the electronegativity of oxygen.[3] |

| Ar-C (Substituted) | ~130-145 | The four quaternary aromatic carbons (C-N, C-C bond, and the two carbons para to these) will have distinct chemical shifts in this range, influenced by their substituents. |

| Ar-C H | ~115-130 | Aromatic C-H carbons appear in this characteristic region. Due to the molecule's asymmetry, up to 8 distinct signals are expected. The carbons on the phenol ring will be influenced by the strong electron-donating -OH group.[3][4] |

| C (CH₃)₃ (BOC) | ~80 | The quaternary carbon of the tert-butyl group is a characteristic signal for the BOC protecting group.[1] |

| C(C H₃)₃ (BOC) | ~28 | The methyl carbons of the tert-butyl group are highly shielded and appear far upfield, giving a strong, sharp signal.[1] |

-

Sample Preparation:

-

Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

-

Instrument Setup (for a 100 MHz Spectrometer):

-

Use the same lock and shim settings from the ¹H experiment.

-

Select a standard ¹³C pulse program, typically with proton decoupling (e.g., zgpg30) to ensure each unique carbon appears as a singlet.

-

-

Data Acquisition:

-

Set a wide spectral width (e.g., 0 to 200 ppm) to encompass all possible carbon resonances.

-

A larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

A relaxation delay of 2-5 seconds is standard.

-

-

Data Processing:

-

Process the data similarly to the ¹H spectrum (Fourier transform, phasing, and calibration).

-

Note that peak integration in standard ¹³C NMR is not quantitative.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Logical Framework for IR Analysis

The key to interpreting the IR spectrum of this compound is to identify the characteristic absorption bands for each of its functional groups.

Caption: Relationship between functional groups and IR absorption regions.

Predicted IR Absorption Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale & Comparative Insights |

| ~3550–3200 | O-H Stretch | Phenol | Strong, Broad | The broadness of this peak is a classic indicator of hydrogen bonding associated with the hydroxyl group.[5][6] |

| ~3400–3300 | N-H Stretch | Carbamate | Medium, Sharp | The N-H stretch of a secondary carbamate typically appears as a relatively sharp peak in this region.[7] |

| ~3100–3000 | C-H Stretch | Aromatic | Medium-Weak | These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized.[6] |

| <3000 | C-H Stretch | Aliphatic (BOC) | Medium | Absorptions from the methyl groups of the BOC substituent will appear just below 3000 cm⁻¹. |

| ~1700 | C=O Stretch | Carbamate (BOC) | Strong, Sharp | The carbonyl stretch of the carbamate is one of the most intense and easily identifiable peaks in the spectrum. Its exact position can be influenced by conjugation and hydrogen bonding. |

| ~1600, ~1500 | C=C Stretch | Aromatic Rings | Medium-Strong | These two peaks are characteristic of the carbon-carbon stretching vibrations within the benzene rings. |

| ~1220 | C-O Stretch | Phenol | Strong | The stretching vibration of the aromatic C-O bond in phenols is typically strong and found in this region.[6] |

| ~1160 | C-O Stretch | Carbamate | Strong | The carbamate functional group also possesses a strong C-O stretching band. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR is a common and convenient method for acquiring IR spectra of solid samples.

-

Sample Preparation:

-

No special preparation is needed. A small amount of the solid this compound powder is sufficient.

-

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

-

Data Acquisition:

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum.

-

Label the significant peaks and compare them to the predicted values to confirm the presence of the key functional groups.

-

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy offers a self-validating system for confirming the molecular structure. The characteristic singlet of the nine tert-butyl protons in the ¹H NMR, the carbamate carbonyl signal around 153 ppm in the ¹³C NMR, and the strong C=O stretch near 1700 cm⁻¹ in the IR spectrum are all definitive markers for the BOC protecting group. Concurrently, the signals corresponding to the two distinct aromatic rings and the phenolic hydroxyl group confirm the core bifunctional structure. For any researcher utilizing this important building block, a thorough understanding and application of these analytical techniques are essential for ensuring the integrity of their starting materials and the success of their scientific endeavors.

References

- Supporting Information for "A mild and efficient method for the synthesis of carbamates from alcohols using triphosgene". Organic & Biomolecular Chemistry.

- BLD Pharm. This compound.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169).

- ChemicalBook. 4-Aminophenol(123-30-8) 13C NMR spectrum.

- ChemicalBook. 4-Aminophenol(123-30-8) 1H NMR spectrum.

- NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0199933).

- King's Centre for Visualiz

- MDPI. Environment-Friendly Catalytic Mineralization of Phenol and Chlorophenols with Cu- and Fe- Tetrakis(4-aminophenyl)-porphyrin—Silica Hybrid Aerogels.

- NIST WebBook. 4-Amino-3-phenyl phenol.

- NIH. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.

- Doc Brown's Chemistry. Infrared spectrum of phenol.

- FUJIFILM Wako. tert-Butyl (3-hydroxy-4-methylphenyl)

- Doc Brown's Chemistry. 13C NMR spectrum of phenol.

- Mol-Instincts. PHENYL N-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)

- Doc Brown's Chemistry. 1H proton nmr spectrum of phenol.

- Pharmaffiliates. tert-Butyl tert-butyl(2-hydroxy-2-(4-hydroxy-3-((2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethoxy)methyl)phenyl)ethyl)

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Thermo Fisher Scientific. 4-(Boc-amino)phenol, 97%.

- PubChemLite. Tert-butyl n-[2-(4-hydroxyphenyl)

- ChemicalBook. 4-Amino-3-methylphenol (2835-99-6) 13C NMR spectrum.

- ChemicalBook. 4-Phenylphenol(92-69-3) 1H NMR spectrum.

- NIST WebBook. Phenol, 4-amino-3-methyl-.

- ResearchGate. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF 4-[(4-HYDROXYBENZYLIDENE) AMINO] PHENOL AND ITS POLYMER.

Sources

- 1. rsc.org [rsc.org]

- 2. 4-Phenylphenol(92-69-3) 1H NMR spectrum [chemicalbook.com]

- 3. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Phenol [applets.kcvs.ca]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

key intermediate 4-(3-BOC-Aminophenyl)phenol in medicinal chemistry

An In-depth Technical Guide to the Synthesis and Application of 4-(3-BOC-Aminophenyl)phenol in Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key medicinal chemistry intermediate, This compound , also known as tert-butyl (3'-(hydroxy)-[1,1'-biphenyl]-4-yl)carbamate. We delve into the strategic importance of this bifunctional molecule, detailing its primary synthetic routes with a focus on palladium-catalyzed cross-coupling reactions. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into reaction optimization, characterization, and purification. Detailed, step-by-step protocols are provided, alongside a discussion of the molecule's versatile applications as a scaffold in modern drug discovery, enabled by the orthogonal reactivity of its phenolic hydroxyl and protected aniline functionalities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in the synthesis of complex pharmaceutical agents.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of medicinal chemistry, the development of complex molecular architectures often relies on a toolkit of versatile, well-behaved chemical intermediates. This compound is a prime example of such a building block. Its structure is deceptively simple, yet it masterfully combines three critical features for drug design:

-

A Biphenyl Core: This motif is a prevalent scaffold in pharmaceuticals, offering a rigid yet tunable framework that can effectively orient functional groups for optimal interaction with biological targets.

-

A Phenolic Hydroxyl Group: Phenols are a recurring feature in FDA-approved drugs, capable of acting as hydrogen bond donors and acceptors, and serving as a key anchor point for receptor binding.[1] Furthermore, the hydroxyl group is a versatile chemical handle for modifications such as etherification or esterification to modulate physicochemical properties.[2][3]

-

A BOC-Protected Aniline: The tert-butyloxycarbonyl (BOC) group provides robust protection for the aniline nitrogen.[4][5] This allows for selective chemistry to be performed at other sites on the molecule, most notably the phenol. The BOC group's lability under mild acidic conditions ensures the aniline can be unmasked at a later synthetic stage for subsequent functionalization, such as amidation or N-arylation.[6][7]

This strategic combination of a stable core with two orthogonally reactive functional groups makes this compound an invaluable precursor for building libraries of diverse compounds and for the targeted synthesis of high-value pharmaceutical agents.

Core Synthesis Strategy: Palladium-Catalyzed Cross-Coupling

The construction of the C-C bond linking the two phenyl rings is the central challenge in synthesizing the this compound backbone. Among the arsenal of modern synthetic methods, the Suzuki-Miyaura cross-coupling reaction stands out as the most efficient and widely adopted strategy for this transformation.[8][9] Its advantages include mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its boron-containing byproducts.[6]

The synthesis can be approached from two logical retrosynthetic pathways:

-

Route A: Coupling of a (3-BOC-aminophenyl)boronic acid derivative with a 4-halophenol.

-

Route B: Coupling of a (4-hydroxyphenyl)boronic acid with a tert-butyl (3-halophenyl)carbamate.

Route B is often preferred as it utilizes commercially available (4-hydroxyphenyl)boronic acid and a stable, easily prepared BOC-protected haloaniline. This approach strategically installs the protecting group early, streamlining the synthetic sequence.

Causality in Reaction Design: Optimizing the Suzuki-Miyaura Coupling

The success of the Suzuki-Miyaura coupling is not accidental; it is a direct result of the careful selection of each component. The choice of catalyst, ligand, base, and solvent system synergistically dictates reaction efficiency, yield, and purity.

| Parameter | Selection | Rationale & Field-Proven Insights |

| Palladium Precatalyst | Palladium(II) acetate (Pd(OAc)₂) or Preformed Pd-NHC catalysts (e.g., XPhos Pd G2) | While traditional catalysts like Pd(PPh₃)₄ are effective, modern precatalysts offer superior air and moisture stability, leading to more consistent results.[8] Pd(OAc)₂ is a cost-effective choice that forms the active Pd(0) species in situ. |

| Ligand | Buchwald phosphine ligands (e.g., XPhos, SPhos) | These bulky, electron-rich phosphine ligands are critical. They stabilize the palladium center, promote the crucial oxidative addition step with the aryl halide, and facilitate the final reductive elimination to form the desired C-C bond, often leading to higher yields and faster reaction times.[10] |

| Base | Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) | The base is essential for activating the boronic acid component by forming a more nucleophilic boronate species. K₃PO₄ is often a superior choice to K₂CO₃ in many modern protocols, as it can accelerate the reaction and is less likely to cause side reactions like ester hydrolysis.[8] |

| Solvent System | Toluene/Water or Dioxane/Water | A biphasic solvent system is typically employed. The organic solvent (toluene, dioxane) solubilizes the aryl halide and the catalyst complex, while the aqueous phase dissolves the inorganic base and the boronic acid salt, facilitating the transmetalation step at the interface. |

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and understanding.

Protocol 1: Synthesis of tert-butyl (3-bromophenyl)carbamate

This initial step prepares one of the key coupling partners.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-bromoaniline (1.0 eq). Dissolve it in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.[11] Follow this with the addition of a base, such as triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often pure enough for the next step. If necessary, purify by column chromatography on silica gel to yield the pure tert-butyl (3-bromophenyl)carbamate.

Protocol 2: Suzuki-Miyaura Synthesis of this compound

This protocol details the core C-C bond formation.

-

Inert Atmosphere: To an oven-dried Schlenk flask, add tert-butyl (3-bromophenyl)carbamate (1.0 eq), (4-hydroxyphenyl)boronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.5 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and XPhos (4 mol%)).

-

Degassing: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Causality: This step is critical. The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is essential for catalytic activity and reproducibility.[13]

-

-

Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of Toluene and Water) via syringe.

-

Heating: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 6-18 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water and then brine. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Physicochemical Properties & Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.

| Property | Value | Method |

| CAS Number | 1261958-25-1 | - |

| Molecular Formula | C₁₇H₁₉NO₃ | Mass Spectrometry |

| Molecular Weight | 285.34 g/mol | Mass Spectrometry |

| Appearance | Off-white to light brown solid | Visual Inspection |

| Melting Point | Varies based on purity | Differential Scanning Calorimetry (DSC) |

| Solubility | Soluble in methanol, ethyl acetate, DCM; Slightly soluble in water.[14] | Experimental Observation |

| ¹H NMR | Consistent with structure (aromatic protons, singlet for BOC group, broad singlets for -OH and -NH) | Nuclear Magnetic Resonance |

| ¹³C NMR | Consistent with structure (aromatic carbons, BOC carbonyl, quaternary BOC carbon) | Nuclear Magnetic Resonance |

Applications in Medicinal Chemistry: A Bifunctional Linchpin

The synthetic utility of this compound arises from the ability to selectively functionalize its two key reactive sites.

Reactions at the Phenolic Hydroxyl Group

With the amine protected, the phenol is free to act as a nucleophile. This allows for a range of transformations:

-

Etherification (Williamson Synthesis): Reacting the phenol with an alkyl halide in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile) yields various phenyl ethers. This is a common strategy to explore new interactions with a target protein or to improve pharmacokinetic properties.

-

Esterification: Acylation with an acid chloride or anhydride yields a phenyl ester. This can be used to introduce new functional groups or to create a prodrug that is later hydrolyzed in vivo.

Deprotection and Reactions at the Aniline Nitrogen

The BOC group is reliably cleaved under mild acidic conditions, which typically do not affect other functional groups like ethers or esters.[12][15]

-

Deprotection Protocol: Dissolve the BOC-protected compound in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M).[12][15] Stir at room temperature for 1-3 hours. The reaction is typically complete when gas evolution (isobutylene and CO₂) ceases. Evaporate the solvent and excess acid to yield the corresponding aminophenylphenol salt.

-

Subsequent Functionalization: Once deprotected, the free aniline is a potent nucleophile and can undergo a variety of essential bond-forming reactions:

-

Amide Coupling: Reaction with carboxylic acids using standard coupling reagents (e.g., HATU, HBTU) to form amides.

-

N-Arylation (Buchwald-Hartwig Amination): Palladium-catalyzed coupling with aryl halides or triflates to form diarylamines, further expanding the molecular scaffold.[16][17][18]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Visualizing the Synthetic Strategy and Utility

The following diagrams, rendered in DOT language, illustrate the key workflows discussed.

Diagram 1: Suzuki-Miyaura Synthesis Workflow

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Diagram 2: Application as a Bifunctional Intermediate

Sources

- 1. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 4-(Boc-amino)phenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 15. researchgate.net [researchgate.net]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs Utilizing 4-(3-BOC-Aminophenyl)phenol

Introduction: A New Paradigm in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology.[1] These heterobifunctional molecules are master orchestrators within the cellular environment, designed to hijack the body's own ubiquitin-proteasome system (UPS) for the selective degradation of disease-causing proteins.[1] A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[1] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, potentially leading to more profound and durable therapeutic effects at lower doses compared to traditional inhibitors.[1]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[2] The strategic design and synthesis of novel linkers are therefore paramount in the development of potent and selective protein degraders. This application note provides a detailed protocol for the synthesis of a PROTAC utilizing 4-(3-BOC-Aminophenyl)phenol as a versatile and readily available building block for the linker. This precursor offers two distinct functional handles—a phenol and a BOC-protected amine—allowing for sequential and controlled elaboration of the linker structure.

Herein, we describe the synthesis of a PROTAC targeting the bromodomain and extra-terminal domain (BET) protein BRD4, a well-validated target in oncology.[3][4] The warhead is derived from the potent BET inhibitor JQ1, and the E3 ligase ligand is a derivative of pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.[5][6] The synthesis will employ a convergent strategy, featuring an O-alkylation, a BOC-deprotection, an amide coupling, and a final copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to assemble the final PROTAC.[7][8]

Visualizing the Strategy: PROTAC Architecture and Synthetic Workflow

To provide a clear conceptual framework, the following diagrams illustrate the general structure of the target PROTAC and the synthetic workflow detailed in this protocol.

Caption: General architecture of the target BRD4-degrading PROTAC.

Caption: Stepwise synthetic workflow for the PROTAC synthesis.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, step-by-step protocols for the synthesis of the target BRD4-degrading PROTAC. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous solvents and inert atmospheres are required for specific steps as indicated.

Part 1: Synthesis of the Linker Precursor

Step 1.1: O-Alkylation of this compound

This step introduces an alkyne functionality onto the phenol, which will later be used for the "click" reaction.

-

Materials:

-

This compound (1.0 eq)

-

Propargyl bromide (80% in toluene, 1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone, anhydrous

-

Round-bottom flask with stir bar

-

Condenser

-

Heating mantle

-

-

Protocol:

-

To a round-bottom flask, add this compound and anhydrous potassium carbonate.

-

Add anhydrous acetone to the flask to create a suspension (approximately 0.1 M concentration of the phenol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add propargyl bromide dropwise to the stirring suspension.

-

Attach a condenser and heat the reaction mixture to reflux (approximately 60 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure alkyne-functionalized intermediate 1.

-

Step 1.2: BOC Deprotection

This step deprotects the aniline nitrogen, making it available for amide bond formation.[9][10][11]

-

Materials:

-

Alkyne-functionalized intermediate 1 (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask with stir bar

-

-

Protocol:

-

Dissolve the alkyne-functionalized intermediate 1 in anhydrous DCM in a round-bottom flask (approximately 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the solution (typically a 1:1 mixture of DCM:TFA by volume).

-

Remove the ice bath and stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting crude amine (intermediate 2) is often used in the next step without further purification after ensuring the removal of TFA.

-

Part 2: Assembly of the PROTAC

Step 2.1: HATU-Mediated Amide Coupling

This step couples the deprotected aniline with a carboxylic acid-functionalized pomalidomide derivative.[2][12][13][14][15]

-

Materials:

-

Crude amine intermediate 2 (1.0 eq)

-

Pomalidomide-linker-COOH (commercially available or synthesized separately, 1.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask with stir bar

-

-

Protocol:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the pomalidomide-linker-COOH and HATU in anhydrous DMF in a flame-dried round-bottom flask.

-

Cool the solution to 0 °C.

-

Add DIPEA dropwise and stir for 15-30 minutes for pre-activation.

-

Dissolve the crude amine intermediate 2 in a minimal amount of anhydrous DMF and add it to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient of methanol in DCM) to obtain the pomalidomide-linker-alkyne intermediate 3.

-

Step 2.2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The final step involves the "clicking" of the alkyne-functionalized pomalidomide-linker with an azide-functionalized JQ1 derivative to form the final PROTAC.[7][8]

-

Materials:

-

Protocol:

-

Dissolve the pomalidomide-linker-alkyne intermediate 3 and JQ1-azide in a 1:1 mixture of tert-butanol and water in a round-bottom flask.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture may become heterogeneous.

-

Monitor the reaction by LC-MS until the starting materials are consumed.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude final PROTAC is then purified by preparative reversed-phase HPLC to yield the pure product.[18][19][20]

-

Characterization of the Final PROTAC

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized PROTAC.

| Analytical Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | To confirm the chemical structure and integrity of the molecule.[21][22][23] | The spectra should display all expected proton and carbon signals with the correct chemical shifts, multiplicities, and integrations corresponding to the final PROTAC structure. |

| High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition and exact mass of the synthesized PROTAC.[5][24][25][26][27] | The observed mass should match the calculated mass of the protonated molecule [M+H]⁺ with high accuracy (typically within 5 ppm). |

| Analytical HPLC | To determine the purity of the final PROTAC.[18][19][21][28] | A single major peak should be observed, with purity typically >95% as determined by UV detection at an appropriate wavelength. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete O-alkylation | Insufficient base or reaction time; low reactivity of propargyl bromide. | Add additional K₂CO₃ and/or propargyl bromide and prolong the reaction time. Ensure anhydrous conditions. |

| Low yield in amide coupling | Incomplete activation of the carboxylic acid; moisture in the reaction. | Ensure all reagents and solvents are anhydrous. Increase the amount of HATU and DIPEA slightly. Allow for a longer pre-activation time. |

| Side products in CuAAC reaction | Oxidation of Cu(I) to Cu(II); degradation of starting materials. | Use freshly prepared solutions of sodium ascorbate and CuSO₄. Degas the solvent mixture prior to adding the catalyst. |

| Difficulty in purification | Co-elution of impurities with the PROTAC. | Optimize the HPLC gradient. For preparative HPLC, consider using a different column stationary phase or mobile phase modifier (e.g., TFA vs. formic acid).[18] |

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a BRD4-degrading PROTAC using the versatile building block this compound. The described synthetic strategy is modular and can be adapted for the synthesis of other PROTACs by substituting the warhead and E3 ligase ligand components. The successful synthesis and rigorous characterization of PROTACs are critical steps in the development of this exciting new class of therapeutics.

References

-

Yan, M., et al. (n.d.). Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes. PMC. Retrieved from [Link]

-

PubMed. (2025). Application of mass spectrometry for the advancement of PROTACs. Retrieved from [Link]

-

van der Heden van Noort, G. J., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

-

RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

-

Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link]

-

Maciel, E. V. S., et al. (2025). Mass Spectrometry Analysis of Chemically and Collisionally Dissociated Molecular Glue- and PROTAC-Mediated Protein Complexes Informs on Disassembly Pathways. ACS Publications. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

-

Sakamoto, K. M., et al. (n.d.). PROTAC-Induced Proteolytic Targeting. PMC. Retrieved from [Link]

-

ChemRxiv. (n.d.). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. Retrieved from [Link]

-

Brownsey, D. K., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Syeda, S. S., et al. (2015). Scalable syntheses of the BET bromodomain inhibitor JQ1. PMC. Retrieved from [Link]

-

MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Cambridge Open Engage. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. Retrieved from [Link]

-

ResearchGate. (2025). Scalable syntheses of the BET bromodomain inhibitor JQ1. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]

-

ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

-